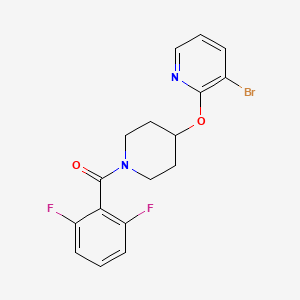

(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2,6-difluorophenyl)methanone

Description

Properties

IUPAC Name |

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-(2,6-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrF2N2O2/c18-12-3-2-8-21-16(12)24-11-6-9-22(10-7-11)17(23)15-13(19)4-1-5-14(15)20/h1-5,8,11H,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFRFJGRBBLCHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2,6-difluorophenyl)methanone typically involves multiple steps:

Formation of the Bromopyridine Intermediate: This step involves the bromination of pyridine to form 3-bromopyridine.

Formation of the Piperidine Intermediate: Piperidine is reacted with appropriate reagents to introduce the desired functional groups.

Coupling Reaction: The bromopyridine intermediate is coupled with the piperidine intermediate under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyridine rings.

Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

Substitution: Substitution reactions may occur at the bromine atom or other reactive sites within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, the compound could be investigated for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for (4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2,6-difluorophenyl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key molecular properties of the target compound with structurally related analogs from the evidence:

Key Observations :

- The 3-bromopyridinyloxy substituent introduces a bulky, electron-deficient aromatic system compared to the furan-2-carbonyl group in ’s compound, which is smaller and less polar. Bromine’s presence may enhance lipophilicity and halogen-bonding interactions .

- Both the target compound and ’s analog share the 2,6-difluorophenyl group, a common motif in bioactive molecules for metabolic stability and steric effects.

Functional Group Impact on Reactivity and Bioactivity

Halogenated Aromatic Rings

- The 2,6-difluorophenyl group in the target compound and ’s pyrazolone derivatives ([13–15]) provides electron-withdrawing effects, stabilizing the ketone moiety and influencing π-π interactions with biological targets .

- The 3-bromopyridine substituent in the target compound may confer distinct reactivity (e.g., susceptibility to Suzuki coupling) compared to the 4-bromophenyl groups in ’s pyrazolones, which are typically meta-directing in electrophilic substitution .

Heterocyclic Cores

- Piperidine vs. Piperazine: Piperidine’s six-membered ring with one nitrogen offers conformational flexibility, while piperazine’s two nitrogen atoms enable stronger hydrogen-bond donor/acceptor interactions, as seen in ’s analog .

- Pyrazolone Derivatives: The 4,5-dihydro-1H-pyrazole core in ’s compounds introduces a planar, conjugated system, favoring binding to enzymes like cyclooxygenase (COX) or kinases. This contrasts with the non-planar piperidine/piperazine systems in the target compound and ’s analog .

Biological Activity

The compound (4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)(2,6-difluorophenyl)methanone , also referred to by its CAS number 1448046-62-5, is a synthetic organic molecule with potential therapeutic applications. Its unique structural features suggest diverse biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including pharmacological studies and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 397.2 g/mol. The structure includes a piperidine ring, a brominated pyridine moiety, and a difluorophenyl group, which contribute to its potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 397.2 g/mol |

| CAS Number | 1448046-62-5 |

Anticancer Activity

The compound's potential as an anticancer agent is supported by its structural characteristics that may enhance selectivity towards cancer cells, particularly those deficient in BRCA1 and BRCA2 genes. Such selectivity is vital for minimizing side effects while maximizing therapeutic efficacy. In vitro studies on similar compounds have shown effective antiproliferative activity against cancer cell lines with mutant BRCA genes .

Pharmacokinetics

Although detailed pharmacokinetic data for this compound is scarce, analogs have been reported to possess favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability. These properties are essential for developing effective therapeutic agents.

Case Studies

A notable case study involved the evaluation of structurally related compounds in xenograft models of cancer. These studies revealed that compounds with similar functional groups exhibited significant tumor growth inhibition in vivo, suggesting that this compound may also possess similar anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.